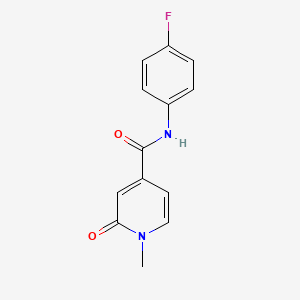![molecular formula C17H20N2O2 B6628770 N-[1-(2,5-dimethylphenyl)ethyl]-1-methyl-2-oxopyridine-4-carboxamide](/img/structure/B6628770.png)
N-[1-(2,5-dimethylphenyl)ethyl]-1-methyl-2-oxopyridine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(2,5-dimethylphenyl)ethyl]-1-methyl-2-oxopyridine-4-carboxamide, also known as DMXAA, is a small molecule that has been studied for its potential use as an anticancer agent. DMXAA was first identified in the early 1990s and has since been the subject of numerous scientific studies.
作用機序
The exact mechanism of action of N-[1-(2,5-dimethylphenyl)ethyl]-1-methyl-2-oxopyridine-4-carboxamide is not fully understood, but it is thought to work by activating the immune system and inducing the production of cytokines, which are proteins that help regulate immune function. This compound has been shown to activate the production of tumor necrosis factor-alpha (TNF-alpha), a cytokine that plays a key role in the immune response to cancer.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to inducing the production of cytokines, this compound has been shown to increase the permeability of tumor blood vessels, allowing for increased delivery of chemotherapy drugs to the tumor site. This compound has also been shown to inhibit the growth of new blood vessels in tumors, a process known as angiogenesis.
実験室実験の利点と制限
One advantage of N-[1-(2,5-dimethylphenyl)ethyl]-1-methyl-2-oxopyridine-4-carboxamide for lab experiments is that it has been shown to have activity against a wide range of cancer cell lines, making it a useful tool for studying the biology of cancer. However, this compound has also been shown to have limited efficacy in some cases, and its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are a number of potential future directions for research on N-[1-(2,5-dimethylphenyl)ethyl]-1-methyl-2-oxopyridine-4-carboxamide. One area of focus could be on identifying biomarkers that could be used to predict which patients are most likely to respond to this compound treatment. Another area of focus could be on developing more effective combination therapies that incorporate this compound with other anticancer agents. Additionally, research could be done to better understand the mechanism of action of this compound and how it interacts with the immune system and other physiological processes.
合成法
N-[1-(2,5-dimethylphenyl)ethyl]-1-methyl-2-oxopyridine-4-carboxamide can be synthesized using a variety of methods, including the reaction of 2,5-dimethylphenethylamine with 2-pyridinecarboxylic acid, followed by oxidation of the resulting intermediate. Alternatively, this compound can be synthesized from 2,5-dimethylphenylacetic acid and 2-pyridinecarboxylic acid, followed by amidation and oxidation. Both methods have been used successfully to produce this compound in the laboratory.
科学的研究の応用
N-[1-(2,5-dimethylphenyl)ethyl]-1-methyl-2-oxopyridine-4-carboxamide has been studied for its potential use as an anticancer agent. In preclinical studies, this compound has been shown to have antitumor activity against a variety of cancer cell lines, including lung, breast, colon, and prostate cancer. This compound has also been shown to enhance the effects of radiation therapy and chemotherapy in some cases.
特性
IUPAC Name |
N-[1-(2,5-dimethylphenyl)ethyl]-1-methyl-2-oxopyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-11-5-6-12(2)15(9-11)13(3)18-17(21)14-7-8-19(4)16(20)10-14/h5-10,13H,1-4H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTYTZABLUGAENP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(C)NC(=O)C2=CC(=O)N(C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Ethyl 3-[(2,3-dimethyloxolan-3-yl)amino]propanoate](/img/structure/B6628688.png)
![Methyl 4-[(2,3-dimethyloxolan-3-yl)amino]butanoate](/img/structure/B6628691.png)
![1-[(5-Bromo-3-chloropyridin-2-yl)amino]propan-2-ol](/img/structure/B6628693.png)



![1-[2-(1-Methylpiperidin-2-yl)ethyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B6628726.png)

![3-[(4-Tert-butylphenoxy)methyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B6628738.png)


![N-[1-(4-fluorophenyl)ethyl]-1-methyl-2-oxopyridine-4-carboxamide](/img/structure/B6628760.png)


